molecular formula C16H30O2 B093339 2,15-Hexadecanedione CAS No. 18650-13-0

2,15-Hexadecanedione

Cat. No. B093339
CAS RN: 18650-13-0
M. Wt: 254.41 g/mol
InChI Key: ANOHLAYDIMKILU-UHFFFAOYSA-N
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Description

2,15-Hexadecanedione is a chemical compound that has garnered attention due to its role as a precursor to muscone, a valuable fragrant compound that is scarce in nature. Muscone is known for its use in the fragrance industry and has prompted various synthetic methods to be developed for its precursor, 2,15-hexadecanedione .

Synthesis Analysis

Several synthetic routes have been explored for the production of 2,15-hexadecanedione. One method involves the oxidation of 8-acetoxy-1,6-octadiene with a catalyst system followed by a series of reactions including hydrolysis, hydrogenation, and coupling reactions to yield the desired dione . Another approach utilizes the Kolbe electrolysis of 8-oxononanoic acid, which is obtained from the oxidation and reduction of 3,8-nonadienoate, to produce 2,15-hexadecanedione in high yield . A different strategy reported the use of palladium-catalyzed dimerization of butadiene, followed by selective oxidation and hydrogenation to synthesize the compound . Biomimetic synthesis has also been attempted using imidazolium salt and di-Grignard reagent . Additionally, a method starting from tetradecanedioic acid with chlorosulfoxide and halogenomethylzinc has been described . Another facile synthesis involves the use of alkyl sulfone and a series of condensation, reduction, and hydrolysis reactions .

Molecular Structure Analysis

The molecular structure of 2,15-hexadecanedione has been confirmed through various spectroscopic techniques such as 1H NMR and IR spectrometry, ensuring the correct synthesis of the compound . The structure consists of a 16-carbon chain with ketone groups at the 2nd and 15th carbon atoms.

Chemical Reactions Analysis

2,15-Hexadecanedione serves as an intermediate in the synthesis of muscone and related compounds. It can undergo further chemical transformations, such as macrolactonization, to produce pheromone components like 15-hexadecanolide . The compound's reactivity is central to its role as an intermediate in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,15-hexadecanedione are not detailed in the provided papers, its properties can be inferred from its structure and synthesis methods. As a dione with a long carbon chain, it is likely to be a waxy solid at room temperature. Its solubility in organic solvents and reactivity towards various reagents are key characteristics that facilitate its use in synthetic organic chemistry. The high yields reported in some of the synthetic methods suggest that it is a stable compound under the right conditions .

Scientific Research Applications

  • Synthesis Methods : Various methods for synthesizing 2,15-Hexadecanedione have been developed. Tsuji et al. (1978) described a synthesis method starting from a butadiene telomer, yielding 2,15-Hexadecanedione through oxidation and reduction processes (Tsuji, Kaito, Yamada, & Mandai, 1978). Similarly, Yoshida and Saito (1982) achieved synthesis from alkyl sulfone, involving Claisen condensation and Wolff-Kishner reduction (Yoshida & Saito, 1982).

  • Muscone Precursor : 2,15-Hexadecanedione is a key intermediate in the synthesis of dl-muscone. Zhao Wen-jun (2007) detailed a process starting from tetradecanedioic acid to produce 2,15-Hexadecanedione, which was then used for preparing muscone (Zhao Wen-jun, 2007). In another study, Guo Bing-nan (2006) used phase-transfer catalytic condensation to synthesize the compound as an intermediate for muscone (Guo Bing-nan, 2006).

  • Biological Applications : Yuan, Gu, and Shi (2005) explored a biomimetic approach for synthesizing 2,15-Hexadecanedione, highlighting its potential in natural product synthesis (Yuan, Gu, & Shi, 2005). This indicates broader applications in biological and medicinal chemistry.

  • Variations in Synthesis : Other studies have focused on modifying existing synthesis methods to improve yield and efficiency. For example, Tsuji, Kaito, and Takahashi (1978) reported a modified synthesis process involving the use of PdCl2/CuCl/O2 and Grignard reagents (Tsuji, Kaito, & Takahashi, 1978).

  • Catalysis in Synthesis : The role of catalysis in the synthesis of 2,15-Hexadecanedione has been explored. Tsuji, Yamada, Kaito, and Mandai (1979) described a regioselective aldol condensation process using organoaluminum compounds (Tsuji, Yamada, Kaito, & Mandai, 1979).

Safety And Hazards

The safety data sheet for 2,15-Hexadecanedione suggests that it should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

hexadecane-2,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOHLAYDIMKILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332468
Record name 2,15-Hexadecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,15-Hexadecanedione

CAS RN

18650-13-0
Record name 2,15-Hexadecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

38 g of hexadeca-5,11-diene-2,15-dione (0.152 mole) were dissolved in 200 ml of ethyl acetate and hydrogenated at 50° C. under standard conditions using 1.9 g of 10% strength Pd/C. Recrystallization from petroleum ether gave 25.8 g of a 97% strength hexadecane-2,15-dione of melting point 80° C. The yield was thus 66% of theory.
Name
hexadeca-5,11-diene-2,15-dione
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.37 g (1 mmol) of dimethyl 2,13-bisacetyl-1,14-tetradecanedioate were dissolved in 20 ml of DMSO and refluxed with 0.06 g (0.1 mmol) of sodium chloride and 0.04 g (2 mmol) of water for 3 h at 155 to 160° C. For work-up, the DMSO is firstly distilled off under reduced pressure, and the residue is distilled using a bulb tube. This gives 0.21 g of hexadecane-1,15-dione. Accordingly, the yield of 1,15-hexadecanedione is 82%, based on 1,9-decadiene.
Name
dimethyl 2,13-bisacetyl-1,14-tetradecanedioate
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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